- 2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridines, Advanced Synthesis & Catalysis, 2016, 358(3), 364-369
Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
943112-78-5 structure
Product Name:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Numero CAS:943112-78-5
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Update Time:2025-05-19
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- AK146475
- 6967AJ
- FCH924816
- SY011682
- AX8284038
- ST24047730
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
- MFCD15203666
- BS-18266
- CS-0084385
- AKOS000348674
- SCHEMBL24655998
- DB-079848
- Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
- 943112-78-5
- C77248
-
- MDL: MFCD15203666
- Inchi: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
- Chiave InChI: LRDHMQIRNWVJTH-UHFFFAOYSA-N
- Sorrisi: O=C(C1N2C(C=CC=C2)=NC=1C)OC
Proprietà calcolate
- Massa esatta: 190.074227566g/mol
- Massa monoisotopica: 190.074227566g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 232
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.6
- XLogP3: 2.3
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191095-5g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 5g |
$679.80 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 100mg |
¥78.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 250mg |
¥178.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 1g |
¥531.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M896522-5g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | ≥95% | 5g |
5,205.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 100mg |
384CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
812.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
876CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-50mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 50mg |
98.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-200mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 200mg |
226.0CNY | 2021-08-04 |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Bromotrichloromethane , Potassium bicarbonate Solvents: Acetonitrile ; 5 h, 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 1 h, 80 °C
Riferimento
- Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins, Polycyclic Aromatic Compounds, 2023, 43(4), 3741-3760
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Ethanol ; 20 h, reflux
Riferimento
- Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 Inhibitors, Journal of Medicinal Chemistry, 2012, 55(17), 7525-7545
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate , Tetrabutylammonium iodide Solvents: Acetonitrile ; 9 h, 80 °C
Riferimento
- TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridines, Chemical Communications (Cambridge, 2011, 47(40), 11333-11335
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804], Synthesis, 2011, (8),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ; 3 - 36 h, 80 °C
Riferimento
- CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines, Organic Letters, 2016, 18(5), 1016-1019
Metodo di produzione 7
Condizioni di reazione
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
Riferimento
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions, Synthesis, 2011, (4), 635-641
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Methanol ; overnight, rt
Riferimento
- Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides, Journal of Chemical Research, 2011, 35(4), 243-245
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Water ; 30 min, 80 °C
1.2 30 min, 80 °C
1.2 30 min, 80 °C
Riferimento
- NBS mediated protocol for the synthesis of N-bridged fused heterocycles in water, Tetrahedron Letters, 2017, 58(37), 3662-3666
Metodo di produzione 10
Condizioni di reazione
1.1 3.5 h, rt
Riferimento
- A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead Heterocycles, Organic Letters, 2013, 15(14), 3646-3649
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile , Bromotrichloromethane ; 10 h, rt
Riferimento
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle, Journal of Organic Chemistry, 2016, 81(19), 9167-9174
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ; 24 h, rt
Riferimento
- Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines, Catalysis Science & Technology, 2019, 9(6), 1528-1534
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; overnight, 7 °C
Riferimento
- Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones, Synthesis, 2011, (15), 2445-2453
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials
- Methyl 2-chloroacetoacetate
- Ethyl 2-chloroacetoacetate
- Diazenecarboxylic acid, (3-methoxy-1-methyl-3-oxo-1-propenyl)-,1,1-dimethylethyl ester
- Methyl 2-bromo-3-oxobutanoate
- methyl 3-oxobutanoate
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Numero d'ordine:A859477
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:18
Prezzo ($):269.0
Email:sales@amadischem.com
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Letteratura correlata
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) Prodotti correlati
- 2549-19-1(Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
- 123531-52-2(Ethyl imidazo1,2-apyridine-3-carboxylate)
- 1038828-20-4(3-methyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
- 62772-68-3(Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-methyl-, ethyl ester,monohydrochloride)
- 1400766-01-9(3,7-dimethyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
- 1400766-19-9(3,5-dimethyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester)
- 81438-51-9(Ethyl 2,6-Dimethylimidazo1,2-Apyridine-3-carboxylate)
- 1400766-07-5(Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate)
- 1220397-13-6(Methyl Imidazo1,2-apyridine-2-carboxylate)
- 81448-48-8(Ethyl 2,7-dimethylimidazo1,2-apyridine-3-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Purezza:99%
Quantità:5g
Prezzo ($):269.0